molecular formula C17H13F3O3 B1328062 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone CAS No. 898760-55-9

4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

Cat. No. B1328062
CAS RN: 898760-55-9
M. Wt: 322.28 g/mol
InChI Key: ACXXYXKQBPWDEU-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone likely contains a benzophenone core, which is a common motif in organic chemistry and materials science. The 1,3-dioxolane group is a type of acetal, a functional group that is often used as a protective group for carbonyl compounds during chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzophenone core with the 1,3-dioxolane and trifluoromethyl groups attached at the 4-positions of the two phenyl rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the specific reagents used. The benzophenone core is relatively stable but can undergo reactions at the carbonyl group. The 1,3-dioxolane group can act as a protective group and can be removed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. For example, similar compounds with a 1,3-dioxolane group have been reported to be solid at room temperature .

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of compounds related to 4-(1,3-dioxolan-2-yl)-4'-trifluoromethylbenzophenone has been studied using X-ray diffraction and quantum-chemical calculations. These studies help understand the reactivity of different groups in the molecule, providing insight into its chemical behavior and potential applications (Korlyukov et al., 2003).

Synthetic Chemistry

  • Gold-catalyzed [2+2+1] cycloaddition has been used to create compounds with structures similar to this compound, showcasing innovative methods for synthesizing complex molecules (Rao & Chan, 2014).

Polymer Science

  • Research into polymers has involved the use of similar molecules, emphasizing the importance of understanding the structure and degradation behavior of these materials. This is crucial for developing new materials with specific properties (Coskun et al., 1998).

Organic Chemistry and Catalysis

  • Studies have explored various catalytic processes using related molecules. These studies contribute to the development of more efficient and sustainable chemical reactions (Naeimi et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a pharmaceutical, the mechanism would depend on the biological target. If it’s used in materials science, the properties might arise from the electronic structure of the benzophenone core .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and ensure safety .

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-5-12(6-8-14)15(21)11-1-3-13(4-2-11)16-22-9-10-23-16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXXYXKQBPWDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645127
Record name [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-55-9
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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